
Stannane, methylidynetris[trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stannane, methylidynetris[trimethyl-], also known as trimethylstannylmethane, is an organotin compound with the formula (CH₃)₃SnCH₂Sn(CH₃)₃. This compound belongs to the class of organotin compounds, which are characterized by the presence of tin-carbon bonds. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Stannane, methylidynetris[trimethyl-], can be synthesized through several methods. One common method involves the reaction of trimethyltin chloride with a suitable organometallic reagent, such as methyllithium or methylmagnesium bromide. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
(CH3)3SnCl+CH3Li→(CH3)3SnCH3+LiCl
Another method involves the stannylation of an alkyl halide with hexamethyldistannane. This reaction is operationally convenient and offers good functional group tolerance .
Industrial Production Methods
Industrial production of stannane, methylidynetris[trimethyl-], often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through distillation or recrystallization.
化学反应分析
Types of Reactions
Stannane, methylidynetris[trimethyl-], undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state organotin species.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in the reactions of stannane, methylidynetris[trimethyl-], include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides (e.g., chloride, bromide) or alkoxides (e.g., methoxide, ethoxide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Can produce trimethyltin oxide or trimethyltin hydroxide.
Reduction: Can yield lower oxidation state organotin compounds.
Substitution: Can result in the formation of various organotin derivatives, such as trimethyltin halides or alkoxides.
科学研究应用
Stannane, methylidynetris[trimethyl-], has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
作用机制
The mechanism of action of stannane, methylidynetris[trimethyl-], involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in coordination chemistry, forming complexes with metal ions or other ligands. The specific molecular targets and pathways involved depend on the particular application and reaction context.
相似化合物的比较
Similar Compounds
Similar compounds to stannane, methylidynetris[trimethyl-], include other organotin compounds, such as:
Trimethyltin chloride: (CH₃)₃SnCl
Tributyltin chloride: (C₄H₉)₃SnCl
Tetraalkynylstannanes: Compounds with the general formula (RCC)₄Sn.
Uniqueness
Stannane, methylidynetris[trimethyl-], is unique due to its specific structure and reactivity. Its ability to form stable carbon-tin bonds and participate in various chemical reactions makes it a valuable compound in both research and industrial applications. Additionally, its relatively low toxicity compared to other organotin compounds enhances its utility in various fields.
属性
CAS 编号 |
56177-42-5 |
|---|---|
分子式 |
C10H28Sn3 |
分子量 |
504.5 g/mol |
IUPAC 名称 |
bis(trimethylstannyl)methyl-trimethylstannane |
InChI |
InChI=1S/9CH3.CH.3Sn/h9*1H3;1H;;; |
InChI 键 |
WBEONPXIGYQPPA-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C([Sn](C)(C)C)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



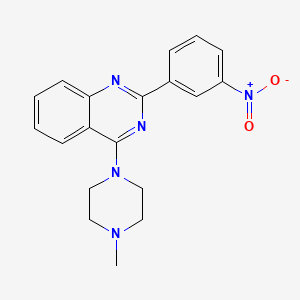

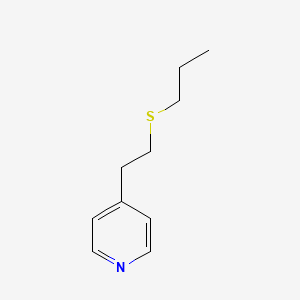
![Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B14161444.png)
![({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid](/img/structure/B14161445.png)
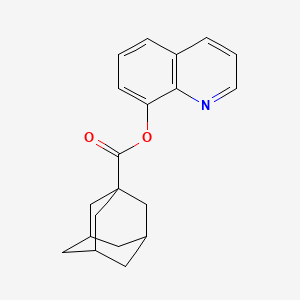
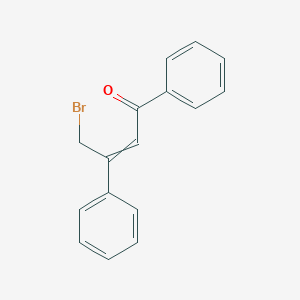
![1-[(5-dec-9-enyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14161464.png)
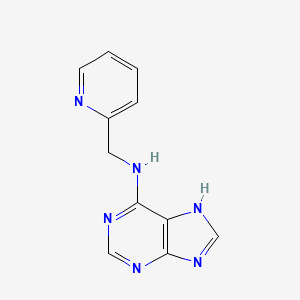
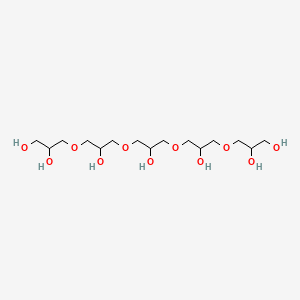

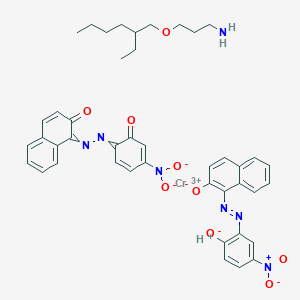
![4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14161514.png)
